3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile
CAS No.:
Cat. No.: VC15734378
Molecular Formula: C11H7ClF3N3O
Molecular Weight: 289.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClF3N3O |
|---|---|
| Molecular Weight | 289.64 g/mol |
| IUPAC Name | 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyiminomethyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C11H7ClF3N3O/c1-19-18-5-7(4-16)2-10-9(12)3-8(6-17-10)11(13,14)15/h2-3,5-6H,1H3 |
| Standard InChI Key | HAJUNRVTTBSSTJ-UHFFFAOYSA-N |
| Canonical SMILES | CON=CC(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Introduction
Overview of the Compound
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile is an organic compound primarily characterized by its pyridine-based structure, featuring a trifluoromethyl group and a methoxyimino functional group. This compound is of interest in various fields such as synthetic organic chemistry, agrochemicals, and pharmaceuticals due to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves:
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Starting Materials: The reaction begins with commercially available pyridine derivatives.
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Functionalization: Introduction of the trifluoromethyl and chloro groups on the pyridine ring.
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Methoxyimino Substitution: The methoxyimino group is introduced through condensation reactions, often involving hydroxylamine derivatives.
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Final Assembly: The nitrile group is incorporated via cyanation reactions.
These steps are performed under controlled conditions to ensure high yield and purity.
Agrochemical Use
The compound is a potential candidate for herbicides or pesticides due to its structural similarity to other pyridine-based agrochemicals. Its trifluoromethyl group enhances lipophilicity, improving bioavailability in plant systems.
Pharmaceutical Research
The methoxyimino moiety suggests potential biological activity, as similar structures have been explored for antimicrobial and anti-inflammatory properties.
Material Science
The trifluoromethyl group imparts thermal stability and chemical resistance, making it useful in specialty polymers or coatings.
Spectroscopic Analysis
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NMR (Nuclear Magnetic Resonance):
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: Signals corresponding to aromatic protons, methoxyimino, and alkenyl groups.
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: Peaks for the pyridine carbons, nitrile carbon (), and trifluoromethyl carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming the molecular weight.
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Chromatographic Purity
High-performance liquid chromatography (HPLC) confirms purity levels exceeding 98%.
Safety and Handling
This compound should be handled with care due to its potential toxicity:
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Toxicity: The trifluoromethyl group can increase bioaccumulation risks.
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Protective Equipment: Use gloves, goggles, and lab coats during handling.
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Storage Conditions: Store in a cool, dry place away from light and moisture.
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